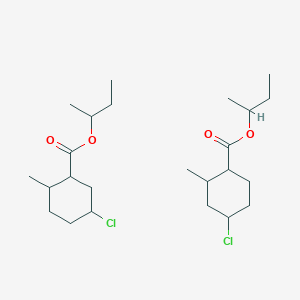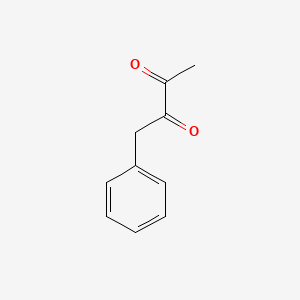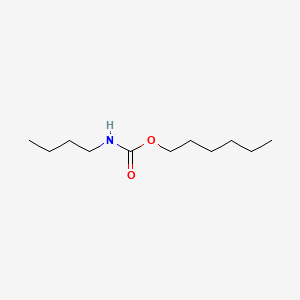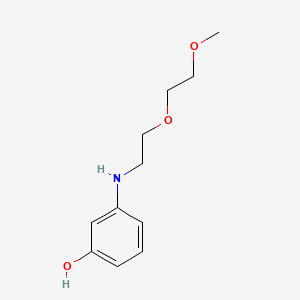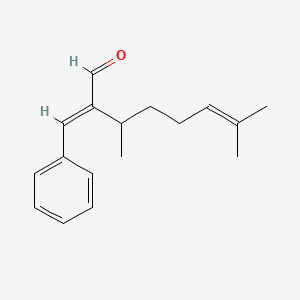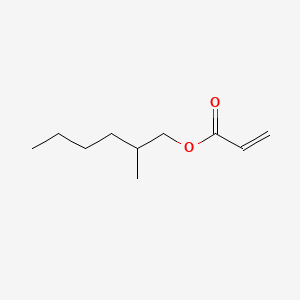
2-Methylhexyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylhexyl acrylate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility in various industrial applications. This compound is a colorless liquid with a characteristic odor and is primarily used in the production of polymers and copolymers.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylhexyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or methanesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves reactive distillation, where the esterification reaction and the separation of the product occur simultaneously. This method enhances the efficiency of the process and ensures a high yield of the desired ester. Hydroquinone is commonly added as a polymerization inhibitor to prevent unwanted polymerization during the production process .
化学反応の分析
Types of Reactions
2-Methylhexyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize readily in the presence of initiators such as peroxides, heat, or light.
Addition Reactions: The double bond in the acrylate group allows for addition reactions with various nucleophiles and electrophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Addition Reactions: Typically involve reagents such as halogens, hydrogen halides, or other electrophiles.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
科学的研究の応用
2-Methylhexyl acrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomedical materials, such as hydrogels and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
作用機序
The primary mechanism of action of 2-Methylhexyl acrylate involves its ability to undergo polymerization. The double bond in the acrylate group is highly reactive and can form long polymer chains in the presence of initiators. This polymerization process is the basis for its use in the production of various polymeric materials. The molecular targets and pathways involved in its action are primarily related to the formation of covalent bonds between monomer units, leading to the creation of high molecular weight polymers .
類似化合物との比較
Similar Compounds
- 2-Ethylhexyl acrylate
- Butyl acrylate
- Methyl acrylate
- Ethyl acrylate
Comparison
2-Methylhexyl acrylate is similar to other acrylates in its ability to undergo polymerization and form high molecular weight polymers. it is unique in its specific alkyl group, which imparts distinct properties such as flexibility, hydrophobicity, and lower glass transition temperature. These properties make it particularly suitable for applications requiring flexible and durable polymeric materials .
特性
CAS番号 |
45019-22-5 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2-methylhexyl prop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-9(3)8-12-10(11)5-2/h5,9H,2,4,6-8H2,1,3H3 |
InChIキー |
LWZNQGJGMBRAII-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




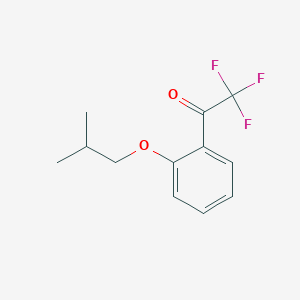
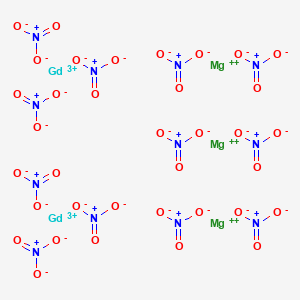
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

